6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H13BrClNO and a molecular weight of 278.57 g/mol . It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the bromination of 8-methoxy-1,2,3,4-tetrahydroquinoline. This can be achieved using molecular bromine under controlled conditions to ensure regioselectivity . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity . The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,2,3,4-tetrahydroquinoline
- 8-Methoxy-1,2,3,4-tetrahydroquinoline
- 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Uniqueness
6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of both bromine and methoxy groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C10H13BrClNO |
---|---|
Molecular Weight |
278.57 g/mol |
IUPAC Name |
6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9;/h5-6,12H,2-4H2,1H3;1H |
InChI Key |
QUIKSOFMVABDNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1NCCC2)Br.Cl |
Origin of Product |
United States |
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